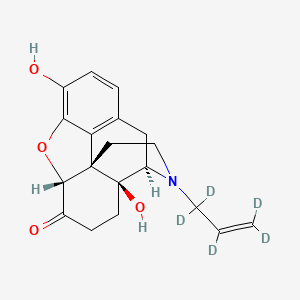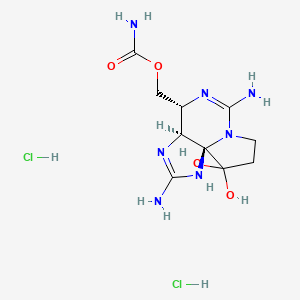
Naloxone-d5
Descripción general
Descripción
Naloxone-d5 is an analytical reference material intended for use as an internal standard for the quantification of naloxone by GC- or LC-MS. Naloxone is categorized as an opioid antagonist. Formulations containing naloxone have been used as antidotes for opioid overdose and the prevention of overdose. They have also been used in combination with buprenorphine in the treatment of opiate addiction and in pain management. This product is intended for research and forensic applications.
This compound (CRM) is a certified reference material intended for use as an internal standard for the quantification of naloxone by GC- or LC-MS. Naloxone is categorized as an opioid antagonist. Formulations containing naloxone have been used as antidotes for opioid overdose and the prevention of overdose. They have also been used in combination with buprenorphine in the treatment of opiate addiction and in pain management. This product is intended for research and forensic applications.
A new internal standard suitable for numerous LC/MS and GC/MS applications from forensic analysis and clinical toxicology testing to pharmaceutical analysis and isotope dilution methods. Naloxone is an opiate drug used to counter the effects of opioid overdose.
Naloxone D5 is deuterium labeled Naloxone, which is a pure opioid antagonist.
Mecanismo De Acción
Target of Action
Naloxone D5, also known as Naloxone-d5, primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in the body’s response to pain and the effects of opioids.
Mode of Action
Naloxone D5 acts as a competitive inhibitor at the μ-opioid receptor . It antagonizes the action of opioids, reversing their effects .
Biochemical Pathways
Naloxone D5 works by competitively displacing opioid agonists at the μ-opioid receptor . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .
Pharmacokinetics
Naloxone D5 is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50%, and nasal uptake is likely slower than intramuscular . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .
Result of Action
Naloxone D5 facilitates the proliferation and neuronal differentiation of neural stem cells (NSCs) in a receptor-independent and ten-eleven translocation methylcytosine dioxygenase (TET1)-dependent manner . It counteracts the actions of opioids, such as reduced/arrested respiration, reduced level of consciousness, and miosis and constipation .
Action Environment
The efficacy of Naloxone D5 is lower in opioids that dissociate slowly from the μ-opioid receptors (MOR), such as buprenorphine and carfentanil . The intraindividual, interindividual, and between-study variability in pharmacokinetics in volunteers are large . Variability in the target population is unknown . The environment, including the presence of other drugs and the individual’s constitution, can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Naloxone D5, like its parent compound Naloxone, interacts with the μ-opioid receptor (MOR). It acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . The effect of Naloxone D5 depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .
Cellular Effects
Naloxone D5 exerts its effects primarily by reversing the respiratory depression caused by opioids . It restores respiration by competitively displacing opioid agonists at the MOR . The effect of Naloxone D5 on cellular processes is largely dependent on the nature of the opioid agonist it is displacing .
Molecular Mechanism
The molecular mechanism of action of Naloxone D5 involves competitive displacement of opioid agonists at the MOR . As an inverse agonist, it causes the rapid removal of any other drugs bound to these receptors .
Temporal Effects in Laboratory Settings
Naloxone D5 is rapidly eliminated with a half-life of 60–120 minutes due to high clearance . Its metabolites are inactive . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .
Dosage Effects in Animal Models
Fentanyl overdoses likely require higher doses of Naloxone .
Metabolic Pathways
Naloxone D5 is likely to follow similar metabolic pathways as Naloxone. Naloxone is rapidly eliminated due to high clearance, and its metabolites are inactive
Transport and Distribution
The major routes for administration of Naloxone D5 are likely to be intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular Naloxone in overdose victims .
Propiedades
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1/i1D2,2D,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSEJADLWPNLE-HEEDNVRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344747 | |
| Record name | Naloxone-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-38-2 | |
| Record name | Naloxone-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Naloxone-d5 used in research studying Naloxone and its metabolites?
A1: this compound is a deuterated form of Naloxone, serving as an internal standard in analytical methods like LC-MS/MS. [, ] Its similar chemical behavior to Naloxone allows for accurate quantification of Naloxone and its metabolites in biological samples. By comparing the signal of the target compound to the known concentration of this compound, researchers can account for variations during sample preparation and analysis, leading to more reliable results.
Q2: Can you explain the analytical method and validation details mentioned in the context of Naloxone and this compound?
A2: Both research articles describe using a validated LC-MS/MS method to quantify Naloxone and its metabolites. [, ] This technique involves separating the analytes (Naloxone, 6α-naloxol, and this compound) using liquid chromatography and then detecting them based on their mass-to-charge ratio.
- Linearity: Calibration curves demonstrate a linear relationship between analyte concentration and instrument response. [, ]
- Precision: Both inter-day and intra-day precision are assessed to determine the method's repeatability. [, ]
- Accuracy: Accuracy reflects how close the measured values are to the true values. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)



![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
